Navigating the Landscape of Dimethylpyridine Methanamine Derivatives: A Technical Guide
Navigating the Landscape of Dimethylpyridine Methanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Professionals in drug discovery and medicinal chemistry frequently encounter a diverse array of heterocyclic scaffolds that serve as foundational elements for novel therapeutic agents. Among these, pyridine derivatives are of significant interest due to their prevalence in biologically active compounds. This technical guide addresses the specific query of (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride. Our comprehensive search of public chemical databases and supplier catalogs did not yield a specific CAS number or a complete, verified dataset for this exact molecule.
This guide, therefore, provides a detailed technical overview of the closely related and well-characterized compound, 2-Amino-4,6-dimethylpyridine (CAS: 5407-87-4) . This compound shares the same 4,6-dimethylpyridine core and serves as a critical starting material and structural analogue. Understanding its properties and reactivity provides valuable insights for researchers working with this class of molecules. We will also briefly touch upon other relevant isomers to provide a broader context.
The Target Molecule: (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride
The requested compound, (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride, is a substituted pyridine. The core is a pyridine ring with methyl groups at the 4 and 6 positions and a methanamine hydrochloride group at the 2 position.
Caption: Chemical structure of (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride.
A Key Analogue: 2-Amino-4,6-dimethylpyridine
A structurally similar and well-documented compound is 2-Amino-4,6-dimethylpyridine. This compound is a vital intermediate in organic synthesis and its properties are well-established.[1][2]
Chemical Identification and Physical Properties
| Property | Value | Source |
| CAS Number | 5407-87-4 | [1] |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 63-64 °C | [2][3] |
| Boiling Point | 235 °C | [2][3] |
| Solubility | Recrystallise from hexane, ether/petroleum ether, or benzene. | [2] |
Safety and Handling
2-Amino-4,6-dimethylpyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][3][4]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.[4]
Synthesis and Reactivity Insights
While a specific synthesis protocol for (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride is not available, a general approach for preparing pyridin-2-yl-methylamine derivatives involves the reductive amination of cyanohydrins.[6]
A plausible synthetic route for the target compound could be envisioned starting from 2-cyano-4,6-dimethylpyridine. The nitrile group could be reduced to the primary amine, followed by conversion to the hydrochloride salt.
Caption: Plausible synthetic pathway for (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride.
The amino group of 2-Amino-4,6-dimethylpyridine is a key functional handle for further chemical modifications. It can undergo a variety of reactions, including acylation, alkylation, and diazotization, to generate a diverse library of derivatives for screening in drug discovery programs.
Applications in Drug Discovery and Medicinal Chemistry
Pyridine and its derivatives are fundamental building blocks in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular recognition at biological targets.
Derivatives of dimethylpyridine have been investigated for various therapeutic applications. For instance, 2-Amino-4,6-dimethylpyridine has been used in the synthesis of compounds with potential anticancer activity.[2] The related 4,6-dimethylpyrimidine scaffold has also been explored for developing novel therapeutic agents.[7]
The methanamine side chain, as present in the target molecule, provides a flexible linker and a primary amine group that can be functionalized to optimize binding affinity and pharmacokinetic properties.
Other Relevant Isomers and Derivatives
To provide a more complete picture of this chemical space, it is useful to consider other closely related isomers for which data is available:
-
(6-Methylpyridin-2-yl)methanamine hydrochloride (CAS: 1365836-53-8): This compound is commercially available and is described as a white to yellow solid. It shares the 2-methanamine pyridine core but lacks the methyl group at the 4-position.
-
(4,6-Dimethylpyridin-3-yl)methanamine hydrochloride: In this isomer, the methanamine group is at the 3-position of the pyridine ring. It is also classified with similar hazards to the 2-amino analogue.
-
1-(5,6-dimethylpyridin-2-yl)methanamine dihydrochloride (CAS: 2551114-96-4): This isomer has a different methylation pattern on the pyridine ring.[8]
The subtle changes in the position of the methyl and methanamine groups can have a significant impact on the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity.
Conclusion and Future Directions
While a definitive technical data sheet for (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride cannot be constructed from the currently available public information, this guide provides a robust framework for researchers by leveraging data from the closely related and well-characterized analogue, 2-Amino-4,6-dimethylpyridine. The provided information on its physical properties, safety and handling, and synthetic considerations offers a solid starting point for experimental design.
For researchers requiring the specific target compound, a custom synthesis would likely be necessary. The synthetic pathway outlined in this guide provides a logical starting point for such an endeavor. It is recommended that any newly synthesized compound be thoroughly characterized by analytical techniques such as NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
This guide underscores the importance of careful literature and database searching in chemical research and provides a scientifically grounded approach to proceeding when data on a specific molecule is scarce.
References
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PubChem. 2-Amino-4,6-dimethylpyridine. [Link]
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ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]
- Google Patents.
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NextSDS. 1-(5,6-dimethylpyridin-2-yl)methanamine dihydrochloride. [Link]
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Organic Syntheses. A Scalable, One-Pot, Two-Step Procedure for the Synthesis of 4,5-Diiodoimidazole. [Link]
- Google Patents. Synthesis method of (S) -4, 4-dimethyl-2-pentylamine hydrochloride.
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precisionFDA. 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE. [Link]
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